N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions: Introduction of the 2-chlorophenyl group and the oxan-4-yl group can be done through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxylate: Similar structure but with an ester group instead of an amide.
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-thiocarboxamide: Contains a thiocarboxamide group instead of a carboxamide.
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-sulfonamide: Features a sulfonamide group.
Uniqueness
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-12-3-1-2-4-13(12)20-16(21)15-9-14(18-10-19-15)11-5-7-22-8-6-11/h1-4,9-11H,5-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWCTBIQDXZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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